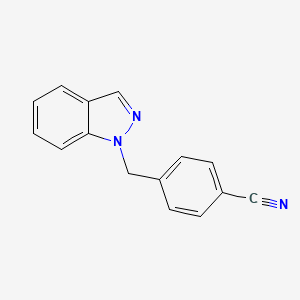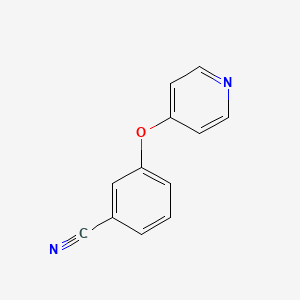
3-(4-pyridinyloxy)Benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Pyridinyloxy)Benzonitrile is an organic compound with the molecular formula C12H8N2O It is a derivative of benzonitrile, where a pyridinyloxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-pyridinyloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Pyridinyloxy)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the pyridinyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Pyridinyloxy)Benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-pyridinyloxy)benzonitrile involves its interaction with specific molecular targets. The pyridinyloxy group can facilitate binding to certain enzymes or receptors, influencing biological pathways. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Benzonitrile: A simpler structure without the pyridinyloxy group.
4-(3-Pyridinyloxy)benzonitrile: A positional isomer with the pyridinyloxy group attached at a different position on the benzene ring.
Imidazo[4,5-b]pyridine derivatives: Compounds with similar biological activities and applications.
Uniqueness: 3-(4-Pyridinyloxy)Benzonitrile is unique due to the specific positioning of the pyridinyloxy group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
685533-74-8 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-pyridin-4-yloxybenzonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-8H |
InChI Key |
FRYZTLINQUHVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
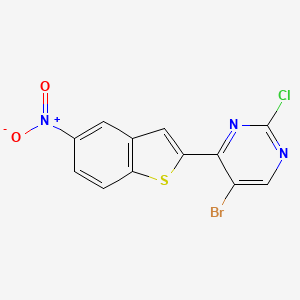
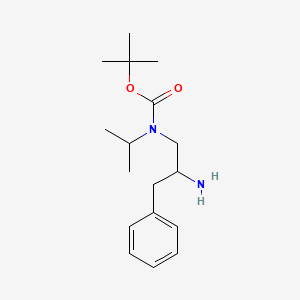

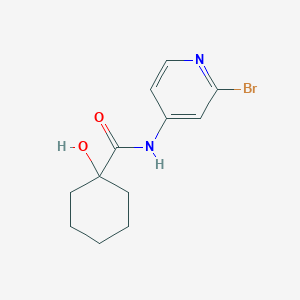
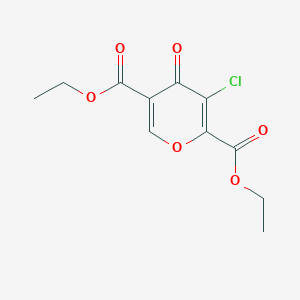
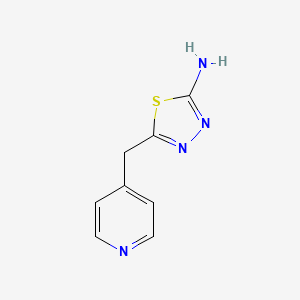

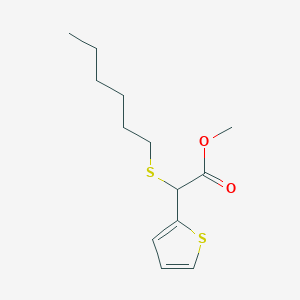
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)

